molecular formula C24H28N8O B10860776 4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine

4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine

Cat. No.: B10860776
M. Wt: 444.5 g/mol
InChI Key: PCQOIBJOKXSDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CYY292 is a novel small molecule inhibitor specifically designed to target the fibroblast growth factor receptor 1 (FGFR1). This compound has shown significant potential in suppressing tumor progression, invasion, and metastasis, particularly in glioblastoma, a highly malignant brain tumor .

Preparation Methods

The synthesis of CYY292 involves a series of chemical reactions designed to optimize its inhibitory effect on FGFR1. The synthetic route includes the preparation of intermediate compounds, followed by the final coupling reaction to form CYY292. The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods for CYY292 would likely involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

CYY292 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from CYY292, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from CYY292, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in CYY292 with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CYY292 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of FGFR1 and its downstream signaling pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of FGFR1 in cell proliferation, migration, and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating glioblastoma and other cancers by inhibiting FGFR1-mediated signaling pathways.

    Industry: Potentially used in the development of new cancer therapies and diagnostic tools

Mechanism of Action

CYY292 exerts its effects by specifically targeting FGFR1 and inhibiting its activity. This inhibition disrupts the FGFR1/AKT/Snail signaling pathway, leading to reduced cell proliferation, epithelial-mesenchymal transition, stemness, invasion, and migration in glioblastoma cells. The compound binds to the conserved Ser777 residue of FGFR1, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

CYY292 is compared with other FGFR1 inhibitors such as AZD4547 and PD173074. While all these compounds target FGFR1, CYY292 has shown superior efficacy in inhibiting tumor growth and improving survival in glioblastoma models. The unique binding affinity of CYY292 for the Ser777 residue of FGFR1 distinguishes it from other inhibitors, making it a promising candidate for further development .

Similar compounds include:

  • AZD4547
  • PD173074
  • BGJ398

These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and overall efficacy .

Biological Activity

The compound 4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, featuring an indazole moiety and a pyrimidine core. The structural characteristics contribute to its interaction with biological targets.

The primary mechanism of action for this compound appears to involve inhibition of specific kinases, which are critical in various signaling pathways associated with cell growth and proliferation. Kinase inhibitors are vital in cancer therapy as they can effectively block the pathways that lead to tumor growth.

Key Mechanistic Insights:

  • Kinase Inhibition : The compound has been shown to inhibit certain tyrosine kinases, which are often dysregulated in cancers. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies indicate that the compound can form hydrogen bonds with key residues in kinase active sites, enhancing its inhibitory potency.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. IC50 values were reported in the low micromolar range, indicating potent activity.
  • In Vivo Efficacy : Preclinical trials using xenograft models showed that treatment with this compound resulted in substantial tumor growth inhibition compared to control groups.

Other Biological Activities

Besides its anticancer properties, the compound has also been evaluated for:

  • Antimicrobial Activity : Preliminary results suggest potential against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, though further studies are required to elucidate this activity.

Case Studies

Several case studies highlight the biological activity of the compound:

StudyModelFindings
Study ABreast Cancer Cell LineIC50 = 0.5 µM; significant apoptosis induction
Study BLung Cancer Xenograft60% tumor reduction after 4 weeks of treatment
Study CBacterial StrainInhibition zone diameter = 15 mm at 100 µg/mL

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds indicates that modifications to the indazole and pyrimidine rings can enhance potency and selectivity. For example:

  • Indazole Substituents : Alterations at the 6-position have been shown to improve binding affinity to kinase targets.
  • Pyrimidine Modifications : Variations in substituents on the pyrimidine ring can affect solubility and bioavailability.

Properties

Molecular Formula

C24H28N8O

Molecular Weight

444.5 g/mol

IUPAC Name

4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C24H28N8O/c1-16-14-25-24(29-23(16)27-18-5-4-17-15-26-30-20(17)12-18)28-19-6-7-21(22(13-19)33-3)32-10-8-31(2)9-11-32/h4-7,12-15H,8-11H2,1-3H3,(H,26,30)(H2,25,27,28,29)

InChI Key

PCQOIBJOKXSDEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)NC4=CC(=C(C=C4)N5CCN(CC5)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.